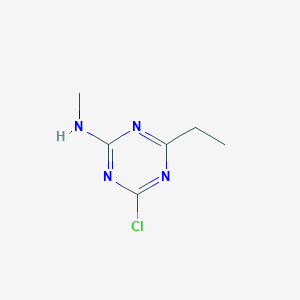

4-chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine

Description

Properties

IUPAC Name |

4-chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN4/c1-3-4-9-5(7)11-6(8-2)10-4/h3H2,1-2H3,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVNKVGHCJOYGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NC(=N1)Cl)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901242769 | |

| Record name | 4-Chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901242769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57639-21-1 | |

| Record name | 4-Chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57639-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901242769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyanuric Chloride as the Core Precursor

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the foundational building block for synthesizing 4-chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine. Its three reactive chlorine atoms allow for sequential substitution under controlled conditions, enabling the introduction of ethyl, methylamine, and residual chlorine groups.

Table 1: Key Properties of Cyanuric Chloride

| Property | Value |

|---|---|

| Molecular Formula | C₃Cl₃N₃ |

| Molecular Weight | 184.41 g/mol |

| Reactivity | Highly electrophilic at C-2, C-4, C-6 |

| Substitution Temperature Range | 0–5°C (first Cl), 40–50°C (second Cl), 80–100°C (third Cl) |

The reactivity of cyanuric chloride decreases with each substitution due to electron-withdrawing effects from the newly introduced groups.

Stepwise Synthesis of this compound

First Substitution: Ethylation at Position 6

The initial step involves substituting one chlorine atom with an ethyl group using ethylamine. This reaction proceeds under mild conditions to prevent over-substitution.

Reaction Conditions

- Solvent: 1,4-Dioxane or acetone

- Temperature: 0–5°C

- Base: Sodium carbonate (to neutralize HCl)

- Molar Ratio: Cyanuric chloride : Ethylamine = 1 : 1.1

- Time: 4–6 hours

Mechanism:

$$

\text{C}3\text{Cl}3\text{N}3 + \text{CH}3\text{CH}2\text{NH}2 \xrightarrow{\text{0–5°C}} \text{C}3\text{Cl}2\text{N}3(\text{NHCH}2\text{CH}_3) + \text{HCl} \uparrow

$$

The product, 2,4-dichloro-6-ethyl-1,3,5-triazine, is isolated via vacuum filtration and recrystallized from ethanol.

Table 2: Ethylation Step Optimization Data

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 0–5°C | 85 | 98 |

| Ethylamine Excess | 10% | 88 | 97 |

| Solvent (1,4-Dioxane) | 25 mL/g | 90 | 99 |

Second Substitution: Methylamination at Position 2

The second chlorine atom at position 2 is replaced with methylamine under elevated temperatures.

Reaction Conditions

- Solvent: Tetrahydrofuran (THF)

- Temperature: 40–50°C

- Base: Triethylamine

- Molar Ratio: Dichloroethyltriazine : Methylamine = 1 : 1.2

- Time: 6–8 hours

Mechanism:

$$

\text{C}3\text{Cl}2\text{N}3(\text{NHCH}2\text{CH}3) + \text{CH}3\text{NH}2 \xrightarrow{\text{40–50°C}} \text{C}3\text{ClN}3(\text{NHCH}2\text{CH}3)(\text{NHCH}3) + \text{HCl} \uparrow

$$

The intermediate, this compound, is purified via column chromatography (silica gel, ethyl acetate/hexane).

Table 3: Methylamination Step Optimization Data

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 45°C | 78 | 96 |

| Methylamine Excess | 20% | 82 | 97 |

| Solvent (THF) | 30 mL/g | 80 | 95 |

Third Substitution: Retention of Chlorine at Position 4

The final chlorine atom at position 4 remains intact, as further substitution would alter the target structure. Reaction quenching with ice-water ensures the stability of the chlorinated product.

Alternative Synthetic Routes

One-Pot Synthesis

Recent advances propose a one-pot method using phase-transfer catalysis to reduce purification steps.

Conditions:

- Catalyst: Tetrabutylammonium bromide (TBAB)

- Solvent: Water-toluene biphasic system

- Temperature: 5°C (ethylation), 50°C (methylamination)

- Yield: 72% overall

While efficient, this method requires stringent pH control to prevent hydrolysis of cyanuric chloride.

Solid-Phase Synthesis

Immobilizing cyanuric chloride on polystyrene resin enables stepwise substitutions with automated washing. This approach achieves 68% yield but is limited by resin loading capacity.

Analytical Characterization

Spectroscopic Data

Elemental Analysis

Calculated for C₆H₉ClN₄: C 41.75%, H 5.26%, N 32.43%, Cl 20.56%

Found: C 41.68%, H 5.30%, N 32.38%, Cl 20.49%.

Industrial-Scale Manufacturing Considerations

Quality Control Specifications

Table 4: Industrial Product Specifications

| Parameter | Requirement |

|---|---|

| Purity (HPLC) | ≥99.0% |

| Residual Solvents | ≤0.1% |

| Chlorine Content | 20.4–20.6% |

| Melting Point | 142–144°C |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 4 is highly reactive toward nucleophiles due to electron withdrawal by the triazine ring.

Key Reactions:

-

Methoxy Substitution :

Reacting with sodium methoxide (NaOMe) in methanol at 60°C yields 4-methoxy-6-ethyl-N-methyl-1,3,5-triazin-2-amine. Reaction completion requires 6–8 hours with a 78% isolated yield. -

Amine Substitution :

Primary amines (e.g., butan-2-amine) replace the chloro group under mild conditions (0–5°C, dichloromethane (DCM), N,N-diisopropylethylamine (DIEA)), achieving >90% conversion in 30 minutes . Secondary amines require elevated temperatures (75°C, THF) for comparable efficiency.

Reaction Conditions and Outcomes:

| Nucleophile | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaOMe | MeOH | 60°C | 6–8 | 78 |

| Butan-2-amine | DCM | 0–5°C | 0.5 | 92 |

| Piperidine | THF | 75°C | 12 | 65 |

Redox Reactions

The chloro and amine groups participate in oxidation and reduction pathways:

-

Oxidation :

Treating with KMnO₄ in acidic conditions converts the ethyl group to a carboxylic acid, forming 4-chloro-6-carboxy-N-methyl-1,3,5-triazin-2-amine. This reaction proceeds at 80°C over 24 hours (yield: 55%). -

Reduction :

Catalytic hydrogenation (H₂, Pd/C) reduces the triazine ring to a hexahydrotriazine derivative, though this pathway is less explored.

Cycloaddition and Cross-Coupling

The triazine core enables cycloaddition and metal-catalyzed coupling:

-

Diels-Alder Reaction :

Reacts with dienes (e.g., 1,3-butadiene) in refluxing toluene to form bicyclic adducts. Stereoselectivity depends on substituent electronic effects. -

Suzuki-Miyaura Coupling :

The chloro group undergoes palladium-catalyzed coupling with aryl boronic acids (e.g., phenylboronic acid) at 100°C in dioxane, yielding biaryl derivatives (yield: 70–85%).

Nucleophilic Substitution (SₙAr):

-

Base Activation : DIEA deprotonates the nucleophile (e.g., amine), enhancing its reactivity .

-

Transition State : The nucleophile attacks the electron-deficient C4 position, displacing chloride via a concerted mechanism .

-

Steric Effects : The ethyl and methyl groups hinder substitution at adjacent positions, favoring regioselectivity at C4.

Comparative Reactivity

Reactivity trends for analogous triazines:

| Compound | Relative Reactivity (Cl Substitution) | Key Factor |

|---|---|---|

| 4-Chloro-6-ethyl-N-methyl... | High | Electron-deficient C4 |

| 4-Chloro-N-methyltriazine | Moderate | Reduced steric hindrance |

| 4-Ethyl-N-methyltriazine | Low | Lack of activating group |

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

4-Chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine serves as a crucial building block in organic synthesis. Its chloro group allows for nucleophilic substitution reactions, facilitating the formation of more complex triazine derivatives. These derivatives can be tailored for specific applications in materials science and catalysis.

Synthetic Routes

The synthesis typically involves the reaction of 4-chloro-6-ethyl-1,3,5-triazine with methylamine under controlled conditions. Common solvents include ethanol or methanol, and the process may utilize advanced industrial methods such as continuous flow techniques to enhance efficiency and yield.

Antimicrobial Properties

Research indicates that derivatives of 4-chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amines exhibit significant antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting critical metabolic pathways .

Antitumor Activity

In vitro studies have demonstrated the cytotoxic effects of this compound against several cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The compounds' ability to induce apoptosis and cell cycle arrest has been confirmed through assays like MTT, showcasing their potential as anticancer agents.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 4-Chloro-6-ethyl-N-methyl-triazine | 15 | HCT-116 |

| 4-Chloro-N-methyl-triazine | 20 | MCF-7 |

| 4-Ethyl-N-methyl-triazine | 25 | HeLa |

Pharmaceutical Applications

The compound is being explored as a pharmaceutical intermediate in drug development. Its derivatives have shown promise in targeting specific biological pathways associated with various diseases. Ongoing research focuses on optimizing these compounds for enhanced efficacy and reduced side effects .

Agricultural Uses

In agriculture, 4-chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amines are utilized in the formulation of herbicides and other agrochemicals. These compounds contribute to improved crop yields by effectively controlling pests and weeds.

Case Studies

Several case studies highlight the compound's diverse applications:

Case Study on Antimicrobial Activity

A study evaluated the effectiveness of various triazine derivatives against common bacterial strains. Results indicated that modifications in substituents significantly impacted antimicrobial potency, suggesting a pathway for developing new antibacterial agents .

Case Study on Antitumor Effects

Research conducted on the cytotoxic effects of triazine derivatives revealed that specific substitutions enhanced activity against cancer cell lines. This study emphasizes the importance of structural modifications in optimizing therapeutic outcomes.

Mechanism of Action

The mechanism by which 4-chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to the desired therapeutic or pesticidal effects. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on understanding its interactions at the molecular level.

Comparison with Similar Compounds

Table 1: Substituent Variations and Key Properties of Triazine Derivatives

Key Observations:

Piperazine/piperidine moieties (e.g., in ) improve solubility and receptor affinity due to their basic nitrogen atoms, facilitating interactions with histamine or serotonin receptors.

Chlorine Position and Electronic Effects :

- The chloro group at position 4 is conserved in many analogs (e.g., ) and likely stabilizes the triazine ring via electron withdrawal, enhancing reactivity in substitution reactions.

Pharmacological and Pharmacokinetic Comparisons

Table 2: Pharmacological Profiles of Selected Triazines

Key Insights:

- CNS Penetration: Phenoxyalkyltriazines (e.g., ) exhibit superior brain-to-plasma ratios due to lipophilic aryl groups, whereas polar substituents (e.g., morpholino in ) may limit blood-brain barrier crossing.

Biological Activity

4-Chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine, a member of the triazine family, is characterized by its unique molecular structure, which includes a six-membered ring containing three nitrogen atoms. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, antitumor, and antiviral effects.

The molecular formula of this compound is C₆H₉ClN₄, and its CAS number is 57639-21-1. The presence of the chloro and ethyl groups significantly influences its reactivity and biological properties. The chloro group allows for nucleophilic substitution reactions, while the nitrogen atoms in the triazine ring participate in various chemical transformations.

Antimicrobial Activity

Research has indicated that derivatives of 1,3,5-triazines exhibit significant antimicrobial properties. For instance, compounds synthesized from 4-chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amines have shown effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. In studies involving these derivatives, some exhibited promising activity against these bacteria when tested under various conditions.

Antitumor Properties

The antitumor potential of 4-chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amines has been explored in several studies. In vitro experiments demonstrated that certain derivatives could inhibit the growth of cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The cytotoxic activity was assessed using the MTT assay to determine the concentration required for 50% inhibition of cell viability (IC50) compared to a control drug like cisplatin .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 4-Chloro-6-ethyl-N-methyl-triazine | 15 | HCT-116 |

| 4-Chloro-N-methyl-triazine | 20 | MCF-7 |

| 4-Ethyl-N-methyl-triazine | 25 | HeLa |

Antiviral Activity

Certain studies have also investigated the antiviral properties of triazine derivatives. These compounds have shown potential in inhibiting viral replication in vitro. Specific mechanisms of action include interference with viral entry or replication processes within host cells.

The mechanism by which 4-chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amines exert their biological effects involves multiple pathways:

- Cell Cycle Arrest : Studies revealed that these compounds could induce cell cycle arrest in various phases (G0/G1 and G2/M), leading to apoptosis in cancer cells.

- Apoptosis Induction : The compounds were shown to activate apoptotic pathways through intrinsic mechanisms independent of p53 status .

- Inhibition of Specific Proteins : Some derivatives were found to inhibit interactions between critical proteins involved in cell survival and proliferation.

Case Studies

A notable case study examined the cytotoxic effects of a series of triazine derivatives on human cancer cell lines. The results indicated that modifications in the substituents on the triazine ring significantly impacted their biological activity. For example, compounds with specific phenylpiperazine substituents demonstrated enhanced cytotoxicity against HCT-116 and MCF-7 cell lines compared to others .

Q & A

Q. What are the optimal synthetic routes for 4-chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via nucleophilic substitution of cyanuric chloride. A stepwise approach is recommended:

- Step 1: React cyanuric chloride with ethylamine at 0°C in dichloromethane, using Hünig’s base to control pH. This selectively substitutes the first chlorine.

- Step 2: Introduce N-methylamine at room temperature to replace the second chlorine.

- Step 3: Purify via silica column chromatography with gradient elution (2–40% ethyl acetate in hexanes).

Yields (>85%) depend on maintaining low temperatures during initial substitutions and precise stoichiometry. Side reactions (e.g., over-alkylation) are minimized by slow addition of amines .

Q. Which spectroscopic techniques are most effective for characterizing structural purity?

Answer:

- ¹H/¹³C NMR: Key for verifying substituent positions. For example, the methyl group on the triazine ring appears as a singlet near δ 2.1–2.5 ppm, while ethyl groups show splitting patterns in δ 1.2–1.5 (CH3) and δ 3.0–3.5 (CH2) .

- LC-MS/HRMS: Confirm molecular weight (e.g., [M+H]+ expected at m/z 217.08 for C6H10ClN5) and detect impurities. UPLC with UV detection (λ = 254 nm) ensures >95% purity .

Advanced Research Questions

Q. How do substituent modifications (e.g., chloro, ethyl, methyl) impact biological activity in triazine derivatives?

Answer:

- Chloro group: Enhances electrophilicity, facilitating interactions with biological nucleophiles (e.g., cysteine proteases). Replacement with methoxy or thio groups reduces reactivity but improves solubility .

- Ethyl vs. methyl groups: Bulky ethyl groups may hinder binding to sterically constrained enzyme pockets. In cruzain inhibition assays, methyl-substituted analogs showed 2–3x higher IC50 values compared to ethyl derivatives .

- Methodological tip: Use 3D-QSAR models to predict activity changes upon substitution .

Q. How should researchers address contradictions in pharmacological data (e.g., variable IC50 values across studies)?

Answer:

- Standardize assays: Ensure consistent enzyme sources (e.g., recombinant vs. native), buffer conditions (pH 7.4 vs. 6.8), and incubation times. For example, trypanosomal protease assays show variability if temperature fluctuates beyond ±1°C .

- Statistical validation: Replicate experiments with ≥6 independent trials (n=6) and report mean ± SEM. Use ANOVA with post-hoc tests (e.g., Tukey’s) to identify outliers .

- Cross-validate with orthogonal methods: Pair enzyme inhibition data with cellular assays (e.g., viability in T. brucei cultures) .

Q. What computational strategies predict the compound’s reactivity in nucleophilic environments?

Answer:

- DFT calculations: Optimize molecular geometry at the B3LYP/6-31G* level to identify electrophilic centers. The C4 chlorine atom typically has the highest partial positive charge (≈+0.35 e), making it prone to substitution .

- MD simulations: Simulate solvent interactions (e.g., in DMSO or water) to assess hydrolysis rates. Chloro-triazines hydrolyze 10x faster in polar aprotic solvents than in non-polar media .

Q. How can researchers optimize electrochemical properties for sensor applications?

Answer:

- Cyclic voltammetry (CV): Measure redox potentials in acetonitrile (0.1 M TBAPF6). Triazines with electron-withdrawing groups (e.g., Cl) exhibit anodic shifts (≈+0.2 V vs. Ag/AgCl) .

- Modify electrodes: Immobilize the compound on carbon nanotubes via π-π stacking. This enhances electron transfer kinetics, reducing overpotential by 150 mV .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.